2-Amino-4-morpholinobutanoic acid hydrochloride is an organic compound classified as a d-alpha-amino acid. It is characterized by the presence of a morpholine ring, which contributes to its unique properties and potential biological activities. The compound's chemical formula is , and it has a molecular weight of approximately g/mol. This compound is not currently approved for medical use but remains of interest in various experimental contexts.
2-Amino-4-morpholinobutanoic acid hydrochloride can be synthesized through various chemical methods, commonly involving the reaction of morpholine derivatives with amino acids or their precursors. The compound is available from several chemical suppliers and is often utilized in research laboratories.
This compound falls under several classifications:
The synthesis of 2-Amino-4-morpholinobutanoic acid hydrochloride can be achieved through multiple pathways. One common method involves the reaction between morpholine and an appropriate α-amino acid derivative.
The molecular structure of 2-Amino-4-morpholinobutanoic acid hydrochloride includes:
2-Amino-4-morpholinobutanoic acid hydrochloride can participate in various chemical reactions typical for amino acids, including:
The reactivity of this compound is influenced by its functional groups, allowing it to engage in nucleophilic substitutions and electrophilic additions typical of amino acids and their derivatives.
The mechanism of action for 2-Amino-4-morpholinobutanoic acid hydrochloride primarily involves its interaction with biological systems at the molecular level:
The stability and solubility characteristics make this compound suitable for various laboratory applications but necessitate proper storage conditions to maintain integrity.
2-Amino-4-morpholinobutanoic acid hydrochloride has potential applications in:
Solid-phase synthesis offers significant advantages for constructing complex amino acid derivatives like 2-amino-4-morpholinobutanoic acid hydrochloride, enabling precise chain elongation and simplified purification. The submonomer approach—adapted from azapeptide synthesis protocols—is particularly effective. This method sequentially incorporates the morpholine moiety onto a resin-bound peptide backbone using N-Fmoc-protected intermediates. As detailed in protocols for morpholino-functionalized compounds, Rink amide resin serves as the optimal solid support due to its compatibility with both Fmoc chemistry and the nucleophilic conditions required for morpholine ring formation [9].
Activation of the resin-bound intermediate employs p-nitrophenyl chloroformate or N,N′-disuccinimidyl carbonate (DSC), generating a reactive carbonyl species that undergoes nucleophilic attack by N-(2-aminoethyl)morpholine. This coupling proceeds with >85% efficiency in aprotic solvents such as dimethylformamide (DMF), minimizing symmetric urea side products [9]. Critical to this process is the rigorous exclusion of moisture during carbamate formation, as water competes with the amine nucleophile, reducing yields. Post-coupling, trifluoroacetic acid (TFA)-mediated cleavage releases the target amino acid derivative, followed by hydrochloride salt formation in anhydrous ethanolic HCl.
Key Solid-Phase Synthesis ParametersTable 1: Optimization Conditions for Solid-Phase Synthesis
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Resin Type | Rink Amide MBHA | Maximizes loading capacity |
Activator | p-Nitrophenyl chloroformate | 85–90% coupling efficiency |
Solvent System | Anhydrous DMF | Minimizes hydrolysis |
Nucleophile | N-(2-Aminoethyl)morpholine | 8:1 molar excess |
Cleavage Condition | TFA:H₂O:TIPS (95:2.5:2.5) | Quantitative resin release |
Post-cleavage purification leverages reverse-phase HPLC, which effectively removes truncated sequences. Isolated yields for the free base typically range from 65–75%, with subsequent hydrochloride crystallization increasing purity to >98% [9].
Stereocontrol at the C2 carbon of 2-amino-4-morpholinobutanoic acid hydrochloride demands chiral auxiliaries or catalytic asymmetric synthesis. Evans’ oxazolidinone methodology enables enantioselective alkylation: (S)-4-benzyl-3-(2-bromoacetyl)oxazolidin-2-one undergoes nucleophilic displacement by morpholine, yielding a chiral intermediate with >95% ee. Hydrolysis of the oxazolidinone then furnishes the (S)-enantiomer of the target amino acid [6] [9].
Alternatively, enzymatic resolution using immobilized penicillin acylase selectively deacylates the racemic N-phenylacetyl precursor. This kinetic resolution achieves 48% yield and >99% ee for the desired (S)-isomer, though it requires careful control of pH and temperature to prevent epimerization [6]. For industrial-scale production, asymmetric hydrogenation of enamide precursors (e.g., (Z)-2-acetamido-4-morpholinobut-2-enoic acid) using chiral Rh(I) or Ru(II) catalysts (e.g., DuPhos or BINAP complexes) delivers the S-configured product with 90–92% ee. Subsequent acid hydrolysis removes the acetamide group, liberating the enantiopure amino acid [6].
Hydrochloride salt formation significantly enhances the crystallinity, stability, and aqueous solubility of 2-amino-4-morpholinobutanoic acid. Solvent selection directly impacts crystal habit and stoichiometry. Anhydrous ethereal HCl (2M in diethyl ether) added to a dichloromethane solution of the free base generates a monohydrochloride salt with 1:1 stoichiometry, confirmed by X-ray crystallography and ion chromatography [8] [10]. This method avoids hydrate formation, which complicates drying and reduces stability.
Counterintuitively, high-chloride environments (e.g., gastric fluid) can suppress solubility differences between salt and free base forms due to common-ion effects. However, the hydrochloride salt retains advantages in dissolution kinetics: its polar crystal lattice facilitates rapid hydration, achieving >90% dissolution within 15 minutes at pH 1–3 [5] [8]. Below is a comparison of crystallization solvents:
Table 2: Hydrochloride Salt Crystallization Optimization
Crystallization Solvent | Crystal Habit | Purity (%) | Yield (%) | Hygroscopicity |
---|---|---|---|---|
Ethanol/ethyl acetate (1:3) | Platelets | 99.5 | 88 | Low |
Acetonitrile | Needles | 98.7 | 82 | Moderate |
Isopropanol | Cubic prisms | 99.2 | 90 | Low |
Isopropanol emerges as the optimal solvent, yielding cubic crystals with low hygroscopicity—critical for long-term storage. Purification via antisolvent addition (e.g., diethyl ether) further increases purity to pharmacopeial standards (>99.5%), as required for USP Pharmaceutical Analytical Impurities (PAI) [1] [2]. Final isolation employs freeze-drying from tert-butanol/water mixtures, producing a stable, free-flowing powder suitable for analytical applications [8] [10].
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6